molecular formula C9H7ClO B15234924 4-Chloro-2-vinylbenzaldehyde

4-Chloro-2-vinylbenzaldehyde

Cat. No.: B15234924
M. Wt: 166.60 g/mol
InChI Key: OZDNEXXUWHWONG-UHFFFAOYSA-N
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Description

4-Chloro-2-vinylbenzaldehyde (hypothetical structure: C₉H₇ClO) is a chloro-substituted benzaldehyde derivative featuring a vinyl (-CH=CH₂) group at the 2-position of the aromatic ring. While specific data for this compound are absent in the provided evidence, its structural analogs—such as 4-chloro-2-methylbenzaldehyde, 4-chloro-2-fluorobenzaldehyde, and 4-chloro-2-methoxybenzaldehyde—offer insights into the effects of substituents on physicochemical properties, reactivity, and applications. Below, we compare these analogs to infer trends relevant to this compound.

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

4-chloro-2-ethenylbenzaldehyde

InChI

InChI=1S/C9H7ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h2-6H,1H2

InChI Key

OZDNEXXUWHWONG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-vinylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 4-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-vinylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-vinylbenzaldehyde in chemical reactions involves the reactivity of its functional groups:

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular parameters and substituent effects for selected 4-chloro-2-substituted benzaldehydes:

Compound Name Molecular Formula Molecular Weight Substituent (Position 2) Key Properties/Data (from Evidence) Evidence ID
4-Chloro-2-methylbenzaldehyde C₈H₇ClO 154.59 Methyl (-CH₃) InChI: InChI=1/C8H7ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
4-Chloro-2-fluorobenzaldehyde C₇H₄ClFO 158.56 Fluorine (-F) CAS: 61072-56-8; EINECS: 642-855-8
4-Chloro-2-methoxybenzaldehyde C₈H₇ClO₂ 170.59 Methoxy (-OCH₃) CAS: 53581-86-5; Boiling point: N/A
4-Chloro-2-cyclopropylbenzaldehyde C₁₀H₉ClO 180.63 Cyclopropyl (-C₃H₅) SMILES: O=CC1=CC=C(Cl)C=C1C2CC2
5-Chloro-2-hydroxy-3-methylbenzaldehyde C₈H₇ClO₂ 170.59 Hydroxy (-OH), Methyl (-CH₃) CAS: 23602-63-3; InChI: InChI=1/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Fluorine (electron-withdrawing) in 4-chloro-2-fluorobenzaldehyde likely increases the aldehyde's electrophilicity compared to methyl or methoxy groups (electron-donating) .
  • Steric Effects : Bulky substituents like cyclopropyl (C₃H₅) may hinder reactions at the aldehyde group, whereas smaller groups (e.g., -F, -CH₃) have minimal steric impact .
  • Hydrogen Bonding : The hydroxy group in 5-chloro-2-hydroxy-3-methylbenzaldehyde enhances solubility in polar solvents via hydrogen bonding .

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